4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene

Lipophilicity Drug-like properties Bioavailability prediction

4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene, also named 4-Methyl-3-(trifluoromethyl)benzyl bromide (CAS 261952-19-6), is a C9H8BrF3 benzyl bromide derivative with a molecular weight of 253.06 g/mol. The benzene ring is simultaneously substituted with an electron-withdrawing trifluoromethyl group at the 3-position and an electron-donating methyl group at the 4-position, with a reactive bromomethyl group at the benzylic position.

Molecular Formula C9H8BrF3
Molecular Weight 253.06 g/mol
Cat. No. B13454167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene
Molecular FormulaC9H8BrF3
Molecular Weight253.06 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CBr)C(F)(F)F
InChIInChI=1S/C9H8BrF3/c1-6-4-7(5-10)2-3-8(6)9(11,12)13/h2-4H,5H2,1H3
InChIKeyAIGKEFBLTCMRAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene (CAS 261952-19-6): A Dual-Substituted Benzyl Bromide Building Block for Precision Synthesis


4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene, also named 4-Methyl-3-(trifluoromethyl)benzyl bromide (CAS 261952-19-6), is a C9H8BrF3 benzyl bromide derivative with a molecular weight of 253.06 g/mol [1]. The benzene ring is simultaneously substituted with an electron-withdrawing trifluoromethyl group at the 3-position and an electron-donating methyl group at the 4-position, with a reactive bromomethyl group at the benzylic position . This specific 1,2,4-trisubstitution pattern—combining a benzylic bromide electrophile with opposing electronic substituents on the aromatic ring—creates a physicochemical profile that is not replicated by any single-substituted or differently substituted benzyl bromide analog, making controlled procurement of the correct regioisomer essential for reproducible synthetic outcomes.

Why 4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene Cannot Be Replaced by Generic Benzyl Bromide Analogs


Substituting this compound with a generic benzyl bromide analog (e.g., 4-methylbenzyl bromide, 3- or 4-(trifluoromethyl)benzyl bromide, or the corresponding benzyl chloride) introduces quantifiable changes in lipophilicity, electrophilic reactivity, and steric profile that propagate through downstream synthetic sequences. The simultaneous presence of the CF3 (σm = +0.43) and CH3 (σp = −0.17) substituents modulates both the electron density of the aromatic ring and the reactivity of the benzylic carbon toward nucleophilic attack in ways that single-substituted analogs cannot replicate [1]. Furthermore, the benzylic bromide leaving group provides intrinsically higher reactivity than the corresponding chloride (C–Br bond dissociation energy approximately 20–30 kJ/mol lower than C–Cl), meaning that switching to the chloromethyl analog will alter reaction rates and may require re-optimization of coupling conditions [2]. The evidence below quantifies these differences across key dimensions relevant to procurement decisions.

Quantitative Differentiation Evidence for 4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene vs. Closest Analogs


Lipophilicity (LogP) Comparison: How the Methyl Group Boosts Partition Coefficient Beyond Trifluoromethyl-Only Analogs

The target compound exhibits a computed XLogP3-AA of 3.7 [1] and an experimentally derived LogP of approximately 3.91 , which is 0.3–0.4 log units higher than 3-(trifluoromethyl)benzyl bromide (LogP 3.60) , 0.2–0.4 log units higher than 4-(trifluoromethyl)benzyl bromide (LogP 3.49) , and 0.3–0.5 log units higher than 4-methylbenzyl bromide (LogP 3.38) . This increased lipophilicity arises from the additive contribution of the methyl group on top of the trifluoromethyl substituent. In medicinal chemistry, a ΔLogP of +0.3 can correspond to a roughly 2-fold increase in membrane permeability, directly impacting pharmacokinetic profiles of final drug candidates.

Lipophilicity Drug-like properties Bioavailability prediction

Benzylic Leaving Group Reactivity: Bromide vs. Chloride in Nucleophilic Substitution

The benzylic C–Br bond in the target compound has a bond dissociation energy (BDE) approximately 20–30 kJ/mol lower than the C–Cl bond in the corresponding 4-(chloromethyl)-2-methyl-1-(trifluoromethyl)benzene analog (CAS 1261679-44-0). This translates to measurably faster SN2 reaction rates under identical conditions. Semi-quantitative kinetic studies on unsubstituted benzyl halides show that benzyl bromide reacts approximately 30–60 times faster with nucleophiles than benzyl chloride in polar aprotic solvents [1]. For the trifluoromethyl-substituted series, the electron-withdrawing CF3 group further activates the benzylic position, but the bromide advantage over chloride persists. Researchers selecting the chloride analog should anticipate longer reaction times (potentially hours vs. minutes) or the need for elevated temperatures to achieve comparable conversion.

Nucleophilic substitution Reaction kinetics Synthetic efficiency

Molecular Weight Differentiation: Impact on Fragment-Based Drug Design and Stoichiometry Calculations

The target compound has a molecular weight of 253.06 g/mol [1], which is 14.03 g/mol (+5.9%) heavier than 3-(trifluoromethyl)benzyl bromide (239.03 g/mol) [2] and 67.99 g/mol (+36.8%) heavier than 4-methylbenzyl bromide (185.06 g/mol) . In fragment-based drug discovery, where every heavy atom contributes to ligand efficiency metrics, this additional methyl group represents one extra heavy atom (carbon) that can engage in hydrophobic contacts while also increasing the fragment molecular weight. For procurement, this directly affects the mass of reagent required for equimolar reactions: to deliver 1.0 mmol of reactive benzylic bromide, one must weigh 253 mg of the target compound vs. 239 mg of the 3-CF3 analog or 185 mg of the 4-methyl analog—a difference of 5.9% and 36.8%, respectively.

Molecular weight Fragment-based drug discovery Stoichiometry

Dual Substituent Electronic Modulation: Combined –I and +I Effects from CF3 and CH3 Groups

The target compound is uniquely substituted with both an electron-withdrawing trifluoromethyl group (σm = +0.43) and an electron-donating methyl group (σp = −0.17) on the same aromatic ring [1]. This creates a polarized electronic environment absent in comparators: 3-(trifluoromethyl)benzyl bromide has only the –I effect of CF3 but lacks the opposing +I effect of CH3; 4-methylbenzyl bromide has only the +I effect of CH3 without the CF3 withdrawal. The net electronic effect at the benzylic reaction center is a moderated electrophilicity compared to the CF3-only analogs, potentially reducing unwanted side reactions (e.g., elimination) while maintaining sufficient activation for nucleophilic displacement. This electronic fine-tuning is not achievable with single-substituent analogs.

Hammett substituent constants Electronic effects SAR optimization

Physical Form and Storage: Solid-State Handling Advantage vs. Liquid Analogs

The target compound is a solid at ambient temperature and is recommended for storage at 2–8°C under inert atmosphere . In contrast, 3-(trifluoromethyl)benzyl bromide (CAS 402-23-3) is a liquid at room temperature (density 1.565 g/mL) . Solid reagents generally offer superior weighing accuracy for small-scale reactions (typical error ≤0.1 mg for solids vs. ≥1 mg for liquids dispensed by volume), reduced spill risk, and better long-term stability against hydrolytic degradation. The solid form also simplifies aliquotting and storage in pre-weighed vials for parallel synthesis workflows. For laboratories conducting milligram-scale medicinal chemistry, the solid physical form is a practical differentiator that reduces handling variability.

Physical form Storage stability Weighing accuracy

Regioisomeric Specificity: The 1,2,4-Trisubstitution Pattern vs. Alternative Benzyl Bromide Regioisomers

The target compound features a specific 1-(trifluoromethyl)-2-methyl-4-(bromomethyl) substitution pattern. Alternative regioisomers exist: for example, 2-methyl-4-(bromomethyl)benzotrifluoride (an isomeric form with different substitution) and 4-(bromomethyl)-1-methyl-2-(trifluoromethyl)benzene (IUPAC name of the target), all sharing the formula C9H8BrF3 but differing in the relative positions of the three substituents [1]. In downstream reactions—particularly SN2 alkylations of amines, phenols, or heterocyclic NH groups—the spatial orientation of the benzylic electrophile relative to the CF3 and CH3 groups dictates the three-dimensional presentation of the benzyl fragment in the final product. Even regioisomers with identical molecular formula will produce products with different molecular shapes, dipole moments, and target-binding geometries. Ordering the correct regioisomer ensures that the intended SAR hypothesis is actually tested.

Regioisomerism Synthetic intermediate Structure-activity relationship

Optimal Application Scenarios for 4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification Requiring Controlled Lipophilicity (LogP 3.7–3.9)

When a medicinal chemistry program requires installation of a benzyl fragment with a LogP in the 3.7–3.9 range—approximately 0.3–0.5 log units above standard trifluoromethylbenzyl bromides—this compound is the appropriate choice . The dual CF3/CH3 substitution pattern delivers higher membrane permeability potential without adding a second halogen or extending the alkyl chain, preserving ligand efficiency. This scenario is particularly relevant for CNS-targeted programs where LogP must be tuned within a narrow window (typically 2–5) to balance blood-brain barrier penetration with aqueous solubility.

Fragment-Based Drug Discovery: A 253 Da Fragment with Built-In Synthetic Handle and Balanced Electronic Profile

At 253.06 g/mol with one rotatable bond and a reactive benzylic bromide, this compound fits the 'rule of three' criteria for fragment-based screening while offering a direct synthetic handle for covalent or non-covalent library expansion [1]. The opposing electronic effects of CF3 (withdrawing) and CH3 (donating) moderate the electrophilicity at the benzylic center, reducing the risk of non-specific reactivity compared to CF3-only benzyl bromides [2]. This makes it suitable for fragment growing via amine or alcohol nucleophile displacement under mild conditions (room temperature, polar aprotic solvent, 1–24 h).

Parallel Synthesis and High-Throughput Experimentation: Solid Reagent for Automated Weighing and Dispensing

The solid physical form of this compound at ambient temperature enables automated solid-dispensing platforms to aliquot precise milligram quantities (accuracy ±0.1 mg) into reaction vessels . This contrasts with liquid analogs such as 3-(trifluoromethyl)benzyl bromide, which require manual syringe-based dispensing with inherently lower precision. For library synthesis where stoichiometric accuracy across dozens or hundreds of reactions is critical to data quality, the solid form reduces well-to-well variability and eliminates solvent evaporation issues associated with pre-dissolved liquid reagents.

Agrochemical Intermediate Synthesis: Thermally Stable Benzyl Bromide for Scale-Up Alkylation

The combination of a benzylic bromide electrophile with moderate electronic activation from the para-CF3 group makes this compound suitable as an alkylating agent in agrochemical intermediate synthesis . The bromide leaving group provides faster reaction kinetics than the corresponding chloride under standard process chemistry conditions (aqueous/organic biphasic systems with phase-transfer catalysis), potentially reducing cycle time in multi-kilogram campaigns. The solid form also simplifies shipping, storage, and charging into batch reactors compared to liquid benzyl halides.

Quote Request

Request a Quote for 4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.